molecular formula C25H24N2O7 B11147927 N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan

Cat. No.: B11147927
M. Wt: 464.5 g/mol
InChI Key: HWNKZTJPSHMSST-LJQANCHMSA-N
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Description

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan is a synthetic compound that combines a coumarin derivative with D-tryptophan Coumarins are a class of organic compounds known for their diverse biological activities, while tryptophan is an essential amino acid involved in various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dry acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the coumarin moiety.

Scientific Research Applications

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C25H24N2O7

Molecular Weight

464.5 g/mol

IUPAC Name

(2R)-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C25H24N2O7/c1-13-17(25(31)34-21-10-15(32-2)9-20(33-3)23(13)21)11-22(28)27-19(24(29)30)8-14-12-26-18-7-5-4-6-16(14)18/h4-7,9-10,12,19,26H,8,11H2,1-3H3,(H,27,28)(H,29,30)/t19-/m1/s1

InChI Key

HWNKZTJPSHMSST-LJQANCHMSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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